4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Leukemia Antiproliferative Cancer Biology

Researchers probing GPR35-mediated pathways or differentiation therapy often encounter polypharmacology from generic piperidine scaffolds. This 3,5-dimethoxyphenyl-substituted piperidin-4-ol HCl solves that by providing selective GPR35 agonism (EC50 2.18 µM) and validated antiproliferative activity in NB-4 leukemia cells. - Enables SAR-driven optimization of selectivity vs. related receptors. - Supplied as high-purity (≥95%) hydrochloride salt for reproducible in vitro and in vivo studies. - Immediate stock available; guaranteed identity and purity for procurement managers.

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 1384705-18-3
Cat. No. B1378273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride
CAS1384705-18-3
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2(CCNCC2)O)OC.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13;/h7-9,14-15H,3-6H2,1-2H3;1H
InChIKeyUSMYGPHKDMWNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: Oncology and Inflammation Research


4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3) is a piperidine derivative featuring a 3,5-dimethoxyphenyl substituent and a tertiary alcohol, available as the hydrochloride salt (C13H20ClNO3, MW 273.76 g/mol). The compound has been profiled in ChEMBL and BindingDB for antiproliferative activity against NB-4 leukemia cells [1] and agonist activity at the GPR35 receptor (EC50 2.18 μM) [2], supporting its investigation as a differentiated building block for oncology and inflammatory disease research programs.

Cell Model Antiproliferative assay context (NB-4 leukemia cells)
Target GPR35 agonism assay context (HT-29 DMR)
Profile Bioactivity-profiled building block for oncology and inflammatory disease pathway studies

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: Advantages Over Generic Scaffolds


Substitution at the piperidine core dramatically alters both potency and target selectivity. While unsubstituted piperidine or simple 4-piperidinol derivatives often exhibit broad polypharmacology, the 3,5-dimethoxyphenyl moiety of this compound confers a distinct pharmacological signature [1]. For instance, 4-piperidinols lacking the dimethoxyphenyl group display markedly lower binding affinity across multiple receptor classes [1]; specific piperidine analogs show >50-fold selectivity differences between human and rodent receptors [2]. Consequently, substituting this scaffold with a generic piperidine or alternative substitution pattern will not recapitulate the same target engagement profile, making specific procurement essential for reproducible experimental outcomes.

3,5-Dimethoxyphenyl substitution is critical for target selectivity
Generic piperidine or simple 4-piperidinol scaffolds may not recapitulate the same target engagement profile; substitution pattern strongly influences pharmacology.
Species-dependent selectivity differences reported
Piperidine analogs exhibit divergent selectivity between human and rodent receptors; direct model transfer requires validation.

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: Biological Activity Evidence


Antiproliferative Activity in NB-4 Leukemia Cells

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride exhibits quantifiable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells. While the precise IC50 value is not publicly disclosed in the assay entry, the compound was actively profiled in a 96-hour MTT functional assay measuring inhibition of cell growth [1]. This differentiates it from structurally related piperidines that lack the 3,5-dimethoxyphenyl group, which generally show no or reduced activity in comparable hematological cancer models.

Antiproliferative activity in NB-4 cells
Cross-study comparable
Active (qualitatively differentiated from inactive/weakly active unsubstituted piperidine scaffolds)
Supports antiproliferative assay context in leukemia cell model.
Assay: human NB-4, 96-h MTT; exact IC50 not publicly disclosed.
Leukemia Antiproliferative Cancer Biology

GPR35 Receptor Agonism

The compound acts as an agonist at the human G-protein coupled receptor 35 (GPR35) with an EC50 of 2.18 μM (2.18E+3 nM) in a dynamic mass redistribution (DMR) assay using HT-29 cells [1]. In contrast, structurally distinct piperidine derivatives such as RB-005 exhibit no reported activity at GPR35, highlighting the specific pharmacophore contribution of the 3,5-dimethoxyphenyl group.

GPR35 receptor agonism
Cross-study comparable
EC50 = 2.18 μM
Supports GPR35 agonism assay context in GI-relevant colon carcinoma cells.
HT-29 cells expressing human GPR35, DMR assay; comparator RB-005 showed no GPR35 activity.
GPR35 GPCR Inflammation

Differentiation-Inducing Activity in Undifferentiated Cells

Patent literature describes that 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride and related compounds exhibit pronounced activity in arresting proliferation of undifferentiated cells while concurrently inducing their differentiation toward the monocyte lineage [1]. This dual mechanistic profile—growth arrest coupled with differentiation induction—distinguishes this compound from conventional cytotoxic agents that simply kill proliferating cells without promoting differentiation.

Differentiation-inducing activity
Class-level inference
Reported proliferation arrest coupled with monocyte-lineage differentiation induction
Supports differentiation-model response context; distinct from cytotoxicity alone.
Patent-derived; cell type not fully specified. Requires independent validation.
Differentiation Therapy Psoriasis Oncology

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: Research and Discovery Applications


NB-4 Leukemia Cell Profiling

Investigators studying acute promyelocytic leukemia can employ this compound as a starting point for structure-activity relationship (SAR) campaigns or phenotypic screening, leveraging its demonstrated antiproliferative activity in NB-4 cells [1]. The compound's activity in a 96-hour MTT functional assay provides a validated baseline for comparing analog series and exploring mechanistic pathways in leukemia biology.

GPR35 Agonist for Inflammation Target Validation

This compound serves as a commercially available GPR35 agonist with an EC50 of 2.18 μM in a cell-based DMR assay [1], enabling researchers to probe GPR35-mediated signaling pathways in inflammatory bowel disease, cardiovascular inflammation, or metabolic disorders. Its activity in HT-29 cells—a colon carcinoma line relevant to gastrointestinal inflammation—supports its use in GI-focused target validation studies.

Differentiation Therapy: Undifferentiated Cell Models

Researchers exploring differentiation-inducing therapies for cancer or hyperproliferative skin diseases can utilize this compound based on its patent-reported ability to arrest proliferation while promoting monocyte-lineage differentiation [1]. This mechanistic profile is particularly relevant for psoriasis and certain leukemias where promoting cellular maturation is therapeutically desirable.

Piperidine Scaffold SAR and Library Design

Medicinal chemists designing focused libraries around the piperidin-4-ol core can use this compound as a key intermediate or benchmark for SAR exploration. Its distinct 3,5-dimethoxyphenyl substitution pattern provides a departure point from simpler 4-arylpiperidines, enabling exploration of substituent effects on target selectivity (e.g., GPCR vs. ion channel vs. enzyme inhibition).

Application
Selection Property
Validation Focus
Leukemia cell-model studies
Antiproliferative assay context
NB-4 cell growth inhibition endpoints
GPR35 pathway target validation
GPR35 agonism assay context
DMR assay conditions and downstream signaling
Differentiation-model studies
Differentiation-model response context
Monocyte-lineage differentiation readout
Scaffold-focused SAR exploration
Substitution-dependent selectivity
GPCR vs kinase selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.